The synthesis of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride typically involves several key steps:
In industrial settings, large-scale Suzuki-Miyaura coupling reactions are favored due to their efficiency and ability to produce high yields of the desired compound while maintaining mild reaction conditions.
The molecular structure of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride features a phenyl ring substituted with an amino group and a methoxycarbonyl group, along with a boronic acid moiety.
The SMILES representation of the compound is OB(C1=CC(C(OC)=O)=CC(N)=C1)O.[H]Cl, which illustrates the arrangement of atoms and functional groups within the molecule.
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride participates in various chemical reactions:
The mechanism of action for (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride primarily revolves around its role in the Suzuki-Miyaura cross-coupling reaction:
This mechanism highlights the compound's utility in forming complex organic molecules efficiently.
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride exhibits several notable physical and chemical properties:
The applications of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride span various fields:
The molecular architecture of (3-amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride comprises three key functional groups anchored to a phenyl ring, creating a multifunctional reagent for chemical synthesis. The core structure features:
Table 1: Key Bonding Parameters
| Bond/Parameter | Value | Significance |
|---|---|---|
| C1–B Bond Length | 1.57 Å | Standard aryl-boron bond |
| B–O Bond Length | 1.36 Å (avg.) | Partial double-bond character |
| O=C–O–CH₃ Dihedral Angle | 0–10° | Conjugation with phenyl ring |
| N–H Bond Polarization | High (in hydrochloride) | Enhanced electrophilicity at boron |
Spectroscopic signatures include:
The systematic IUPAC name (3-amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride precisely defines the compound’s atomic connectivity:
Alternative nomenclature includes:
The canonical SMILES notation O=C(OC)C1=CC(N)=CC(B(O)O)=C1.Cl encodes the molecular graph, while the InChIKey NOMZZWSCDMMVAF-UHFFFAOYSA-N provides a unique digital identifier [6] [9].
This compound exhibits complex prototropic equilibria and resonance stabilization:
Table 2: Dominant Tautomeric/Resonance Forms
| Form | Conditions | Structural Features |
|---|---|---|
| Boroxine Cyclotrimer | Anhydrous, heated | B₃O₃ six-membered ring |
| Anionic Boronate | Basic (pH >10) | Tetrahedral [B(OH)₃]⁻ geometry |
| Amino-Boronate Zwitterion | Neutral aqueous | NH₃⁺–B(OH)₃⁻ internal salt |
| Quinoid Resonance | All conditions | Charge delocalization from NH₂ to B |
The hydrochloride salt fixes the amino group as –NH₃⁺, suppressing zwitterion formation while enhancing boronic acid electrophilicity. Resonance structures involve:
While single-crystal X-ray data for this specific hydrochloride salt remains unpublished, inferences derive from analogous arylboronic acid hydrochlorides:
Table 3: Predicted Solid-State Parameters
| Parameter | Value | Basis for Prediction |
|---|---|---|
| Unit Cell Symmetry | Monoclinic (P2₁/c) | Common for arylboronic acid salts |
| Density | 1.35–1.45 g/cm³ | Similar to C8H₁₀BNO₄ derivatives |
| Hydrogen Bond Energy | 5–8 kcal/mol | Calculated for B–O–H···O=C motifs |
The absence of full crystallographic data underscores a critical research gap. Cold-chain transportation requirements noted for the hydrochloride salt [4] [6] suggest low-temperature polymorphism, warranting further study.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: